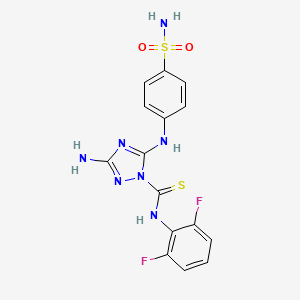
3-Amino-N-(2,6-difluorophenyl)-5-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk1/2 Inhibitor III, also known as 5-Amino-3-((4-(aminosulfonyl)phenyl)amino)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a small molecule inhibitor that targets cyclin-dependent kinases 1 and 2. These kinases play crucial roles in cell cycle regulation, making them important targets for cancer therapy. The compound is primarily used in research settings to study cell cycle dynamics and the effects of kinase inhibition on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1/2 Inhibitor III involves multiple steps, starting with the preparation of the core triazole structure. The key steps include:
Formation of the triazole ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
While specific industrial production methods for Cdk1/2 Inhibitor III are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cdk1/2 Inhibitor III undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used for further studies or applications .
Scientific Research Applications
Cdk1/2 Inhibitor III has a wide range of applications in scientific research:
Chemistry: Used to study the effects of kinase inhibition on chemical reactions and molecular interactions.
Biology: Employed in cell biology to investigate cell cycle regulation, apoptosis, and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinases .
Mechanism of Action
Cdk1/2 Inhibitor III exerts its effects by competitively inhibiting the ATP-binding sites of cyclin-dependent kinases 1 and 2. This inhibition prevents the phosphorylation of target proteins, thereby blocking cell cycle progression at the G1 phase. The compound specifically targets the kinase-cyclin complexes, disrupting their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Inhibits multiple cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9.
Dinaciclib: Targets CDK1, CDK2, CDK5, and CDK9 with high potency.
Palbociclib: Specifically inhibits CDK4 and CDK6, used in breast cancer treatment
Uniqueness
Cdk1/2 Inhibitor III is unique due to its high selectivity for CDK1 and CDK2, making it a valuable tool for studying these specific kinases without significant off-target effects. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H13F2N7O2S2 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-amino-N-(2,6-difluorophenyl)-5-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-14(22-13(18)23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) |
InChI Key |
UPNMPXFYMWBVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)N)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


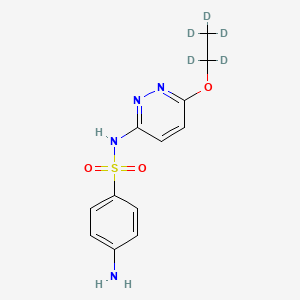
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
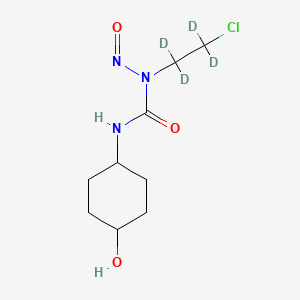
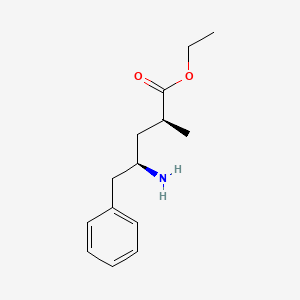
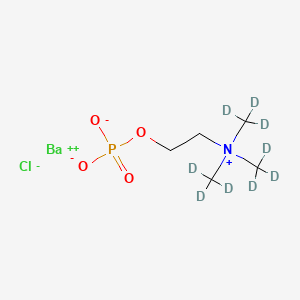
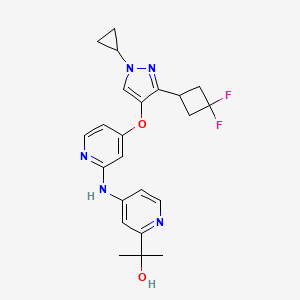
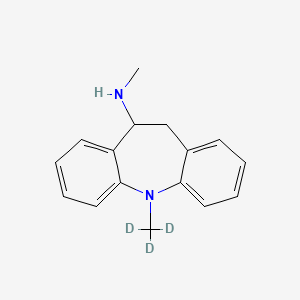
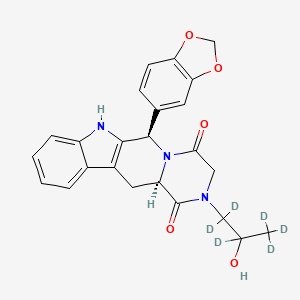

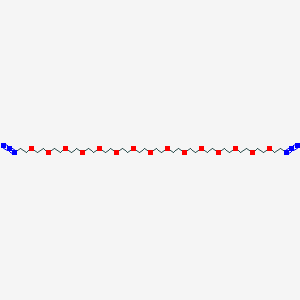
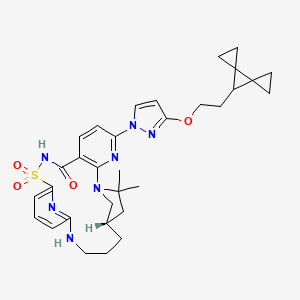
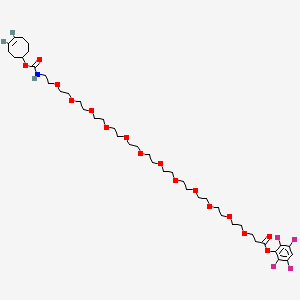
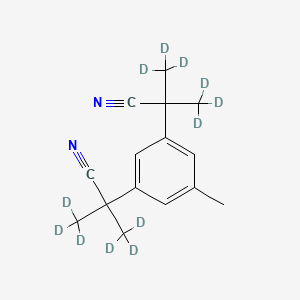
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
